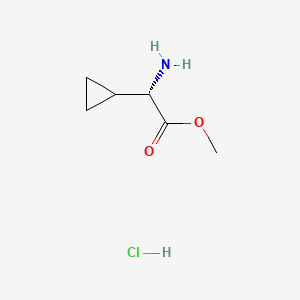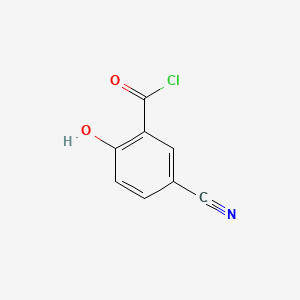
(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, also known as MCPA, is a synthetic compound commonly used in scientific research. It is a non-selective inhibitor of the enzyme acetylcholinesterase (AChE), which is important for the proper functioning of the nervous system. MCPA has a wide range of applications in scientific research, including studies of the biochemical and physiological effects of AChE inhibition and its use as a tool to study the effects of AChE inhibition on various organisms.
科学的研究の応用
Versatile Building Block for Amino Acids
Methyl 2‐(benzyloxycarbonylamino)‐2‐cyclopropylideneacetate has been prepared starting from L-serine, showing its utility in synthesizing new cyclopropyl-containing amino acids via Michael additions and Diels–Alder reactions. This compound serves as a precursor for geometrically constrained bicyclic peptidomimetics, highlighting its role in advancing the synthesis of novel amino acids and peptides for therapeutic applications (Limbach et al., 2009).
Synthesis of Cyclopropyl-Containing Amino Acids
Another study demonstrated the Michael addition of benzylamines to methyl 2-chloro-2-cyclopropylideneacetate under mild conditions, leading to the synthesis of methyl 2-(benzylamino)cyclobutenecarboxylates. These compounds were further processed into N-Boc-protected derivatives and free β-amino acids, showcasing the method's efficiency in generating novel amino acid derivatives and their incorporation into small peptides (Meijere et al., 2010).
N-Chlorination and Synthesis Enhancement
The N-chlorination of various amides, carbamates, and lactams, including those with a cyclopropane moiety, has been achieved efficiently using calcium hypochlorite on moist alumina. This method is noted for its efficiency and high yields, demonstrating the chemical's role in enhancing synthesis protocols for compounds with potential therapeutic applications (Larionov et al., 2003).
Gas Chromatography–Mass Spectrometry Applications
Cycloalkylcarbonyl derivatives, including cyclopropyl, have been utilized for the determination of amino acid methyl esters via gas chromatography–mass spectrometry. This approach offers an efficient way to analyze amino acid derivatives, contributing to the field of analytical chemistry and facilitating the study of biological and synthetic compounds (Zaikin & Luzhnov, 2002).
特性
IUPAC Name |
methyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMSADQSMWKRRW-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)
![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)
![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)


